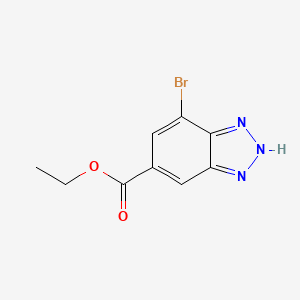

Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 7-bromo-2H-benzotriazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)5-3-6(10)8-7(4-5)11-13-12-8/h3-4H,2H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZDKZUAVJDISU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=NNN=C2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzotriazole core is a versatile scaffold found in numerous biologically active molecules, exhibiting a wide range of pharmacological properties. The strategic placement of a bromine atom and an ethyl carboxylate group on the benzotriazole ring offers opportunities for further chemical modification, making it a valuable building block for the synthesis of more complex pharmaceutical agents. This guide provides a comprehensive overview of a logical and efficient synthetic pathway to this target molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Synthetic Strategy Overview

The synthesis of this compound can be logically approached through a multi-step sequence starting from commercially available materials. The core of this strategy involves the construction of the benzotriazole ring via diazotization and intramolecular cyclization of a substituted ortho-phenylenediamine precursor. The key steps are outlined below:

-

Bromination of a Substituted Aminonitrobenzoate: Introduction of the bromine atom at a specific position on the aromatic ring.

-

Reduction of the Nitro Group: Conversion of the nitro functionality to an amino group to generate the required ortho-diamine.

-

Diazotization and Intramolecular Cyclization: Formation of the 1,2,3-triazole ring to yield the final benzotriazole structure.

This synthetic route is illustrated in the following workflow diagram:

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis

Part 1: Synthesis of Ethyl 4-amino-3-bromo-5-nitrobenzoate

The initial step involves the regioselective bromination of Ethyl 4-amino-3-nitrobenzoate. The directing effects of the amino and nitro groups on the aromatic ring guide the incoming bromine atom to the desired position.

Reaction Mechanism: The amino group is a strongly activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. In this case, the position ortho to the amino group and meta to the nitro group is sterically hindered. The other position ortho to the amino group is electronically favored for electrophilic substitution.

Experimental Protocol:

A detailed protocol for the bromination of a similar substrate is available and can be adapted for this synthesis.[1]

-

Dissolution: Dissolve Ethyl 4-amino-3-nitrobenzoate in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromine Addition: Slowly add a solution of bromine in DCM to the reaction mixture at a controlled temperature, typically around 40°C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, cool the reaction mixture and pour it into a saturated aqueous solution of sodium thiosulfate or sodium sulfite to quench the excess bromine.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM.

-

Washing and Drying: Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data:

| Reagent | Molar Equiv. |

| Ethyl 4-amino-3-nitrobenzoate | 1.0 |

| Bromine | 1.5 |

Part 2: Synthesis of Ethyl 3,4-diamino-5-bromobenzoate

The second step is the reduction of the nitro group in Ethyl 4-amino-3-bromo-5-nitrobenzoate to an amino group, yielding the key ortho-diamine intermediate. Several methods are available for the reduction of aromatic nitro groups. A common and effective method involves the use of a metal in an acidic medium.

Causality of Experimental Choices: The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting the ester or the bromo substituent. Catalytic hydrogenation with Pd/C is a clean method, but can sometimes lead to dehalogenation.[2] Metal-based reductions, such as with iron in acetic acid or indium in the presence of ammonium chloride, are often preferred for their selectivity.[3]

Experimental Protocol (Iron/Acetic Acid Method):

-

Reaction Setup: In a round-bottom flask, suspend Ethyl 4-amino-3-bromo-5-nitrobenzoate and iron powder in a mixture of ethanol, water, and acetic acid.

-

Heating: Heat the mixture to reflux with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC. The disappearance of the yellow color of the nitro compound is a good visual indicator of the reaction's progress.

-

Work-up: Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

-

Neutralization and Extraction: Neutralize the filtrate with a base such as sodium bicarbonate solution and extract the product with a suitable organic solvent like ethyl acetate.

-

Washing and Drying: Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to yield the crude Ethyl 3,4-diamino-5-bromobenzoate, which can be used in the next step without further purification or can be purified by column chromatography.

Part 3: Synthesis of this compound

The final step is the formation of the benzotriazole ring through diazotization of one of the amino groups of Ethyl 3,4-diamino-5-bromobenzoate, followed by intramolecular cyclization.

Reaction Mechanism: The reaction proceeds through the formation of a diazonium salt from one of the amino groups upon treatment with a source of nitrous acid (e.g., sodium nitrite in an acidic medium). The newly formed diazonium group is then attacked by the adjacent amino group in an intramolecular cyclization, leading to the stable benzotriazole ring system after loss of a proton.[4]

Caption: Mechanism of benzotriazole formation.

Experimental Protocol:

A general procedure for the synthesis of benzotriazole-5-carboxylic acid from 3,4-diaminobenzoic acid can be adapted.[4]

-

Dissolution: Dissolve Ethyl 3,4-diamino-5-bromobenzoate in a mixture of acetic acid and water in a flask cooled in an ice-salt bath.

-

Diazotization: Slowly add a solution of sodium nitrite in water to the cooled and stirred solution of the diamine. Maintain the temperature between 0 and 5 °C during the addition.

-

Reaction: Stir the reaction mixture at low temperature for a specified period, allowing the cyclization to complete.

-

Isolation: The product may precipitate out of the solution. Collect the solid by filtration.

-

Washing: Wash the collected solid with cold water to remove any inorganic salts.

-

Drying: Dry the product under vacuum to obtain this compound.

-

Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Quantitative Data Summary:

| Step | Starting Material | Key Reagents | Product |

| 1 | Ethyl 4-amino-3-nitrobenzoate | Bromine, DCM | Ethyl 4-amino-3-bromo-5-nitrobenzoate |

| 2 | Ethyl 4-amino-3-bromo-5-nitrobenzoate | Iron powder, Acetic acid | Ethyl 3,4-diamino-5-bromobenzoate |

| 3 | Ethyl 3,4-diamino-5-bromobenzoate | Sodium nitrite, Acetic acid | This compound |

Conclusion

The synthesis of this compound is a multi-step process that can be achieved with a good overall yield by following the outlined synthetic strategy. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for the successful formation of the final product. The protocols provided in this guide are based on established chemical transformations and offer a solid foundation for researchers to produce this valuable building block for applications in drug discovery and development. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

-

Wan, J., et al. (2012). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 124(3), 597-606. [Link]

-

Choudhary, D., et al. (2018). Scheme for synthesis of 5-substituted benzotriazole amides... ResearchGate. [Link]

-

Organic Chemistry Portal. Nitro Reduction. [Link]

-

Banik, B. K., et al. (2003). Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate. Organic Syntheses, 80, 188. [Link]

Sources

An In-depth Technical Guide to Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate

Introduction

Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate is a versatile heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural framework, featuring a benzotriazole core substituted with both a bromine atom and an ethyl carboxylate group, provides a rich scaffold for chemical modification and the development of novel bioactive molecules.[1][2][3] The benzotriazole moiety itself is a well-established pharmacophore known to exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5][6] The strategic placement of the bromo and carboxylate functionalities on this core enhances its utility as a synthetic intermediate, allowing for a diverse range of chemical transformations.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is paramount for its effective application in research and development. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H8BrN3O2 | [7] |

| Molecular Weight | 270.08 g/mol | [7] |

| CAS Number | 1246759-55-6 | [7][8] |

| Appearance | White to light tan crystalline powder or solid | [9][10] |

| Storage Temperature | -20°C | [7] |

Note: Experimental data such as melting point, boiling point, and solubility for this specific compound are not widely reported in publicly available literature. These properties would typically be determined empirically in a laboratory setting.

The molecular structure consists of a bicyclic system where a benzene ring is fused to a 1,2,3-triazole ring. The bromine atom at position 7 and the ethyl carboxylate group at position 5 are key features that dictate the compound's reactivity and potential for further functionalization.

Synthesis of this compound

The synthesis of benzotriazole derivatives can be achieved through various methods, often involving the diazotization of ortho-phenylenediamines.[1][2] A common and effective route to substituted benzotriazoles involves the reaction of a corresponding 1,2-diaminobenzene derivative with a diazotizing agent like sodium nitrite in an acidic medium.[1]

Conceptual Synthetic Workflow

A potential synthetic approach could involve the following key transformations. This is a conceptual workflow and would require laboratory validation.

Caption: Conceptual workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established methods for synthesizing similar benzotriazole derivatives.[11][12] This protocol requires optimization and validation.

-

Starting Material: The synthesis would likely commence with a commercially available substituted aniline or a related precursor that can be functionalized to introduce the necessary amino, bromo, and carboxyl groups.

-

Nitration: Introduction of a nitro group ortho to an existing amino group on a benzene ring, often using a mixture of nitric and sulfuric acid.

-

Reduction: The nitro group is then reduced to an amino group, creating the required 1,2-diamine functionality. Common reducing agents include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

-

Bromination: Introduction of the bromine atom onto the aromatic ring. This could be achieved using N-bromosuccinimide (NBS) or bromine in a suitable solvent. The timing of this step (before or after diamine formation) would be critical to control regioselectivity.

-

Diazotization and Cyclization: The resulting 1,2-diaminobenzene derivative is treated with a diazotizing agent, such as sodium nitrite in an acidic solution (e.g., hydrochloric or acetic acid), to form the triazole ring.[1]

-

Esterification: If the carboxyl group is present as a carboxylic acid, it would be converted to the ethyl ester. This is typically achieved by refluxing the carboxylic acid in ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography to obtain this compound of high purity.[11]

Chemical Reactivity and Derivatization Potential

The chemical reactivity of this compound is governed by its three key functional groups: the benzotriazole ring, the bromine atom, and the ethyl carboxylate group. This trifecta of reactivity provides a versatile platform for a wide range of chemical transformations.

Reactions Involving the Benzotriazole Ring

-

N-Alkylation and N-Arylation: The nitrogen atoms of the triazole ring can be alkylated or arylated to introduce various substituents. These reactions can influence the compound's solubility, lipophilicity, and biological activity.[5]

-

Formation of N-Acylbenzotriazoles: The benzotriazole moiety can react with carboxylic acids to form N-acylbenzotriazoles, which are excellent acylating agents for N-, O-, C-, and S-acylations.[5][12]

Reactions at the Bromine Atom

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of carbon-based substituents, including aryl, vinyl, and alkynyl groups, at the 7-position. This is a powerful strategy for building molecular complexity and exploring structure-activity relationships (SAR).

Reactions of the Ethyl Carboxylate Group

-

Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The resulting 7-bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a valuable intermediate for further modifications.[13][14]

-

Amidation: The ester can be converted to a wide range of amides by reacting it with primary or secondary amines. This is a common strategy in medicinal chemistry to introduce diverse functional groups and to modulate the pharmacokinetic properties of a molecule.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Caption: Key reactivity sites and potential derivatizations.

Potential Applications in Drug Development

The structural motifs present in this compound make it a highly attractive scaffold for the development of new therapeutic agents. The benzotriazole core is a known "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[1][2][5]

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that can interact with the hinge region of the kinase active site. The benzotriazole scaffold can be elaborated through derivatization of the bromine and carboxylate groups to generate libraries of compounds for screening against various kinases, which are important targets in oncology and inflammatory diseases.

Development of Antimicrobial and Antiviral Agents

Benzotriazole derivatives have a long history of investigation as antimicrobial and antiviral agents.[1][5][6] The ability to readily modify the core structure of this compound allows for the systematic exploration of SAR to optimize potency and selectivity against various pathogens.

Use in Proteolysis Targeting Chimeras (PROTACs)

The field of targeted protein degradation using PROTACs has emerged as a powerful new therapeutic modality. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as a building block for the synthesis of novel ligands for either the target protein or the E3 ligase, or as part of the linker connecting the two. The reactive handles on the molecule are well-suited for the modular synthesis required for PROTAC development.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery and development. Its combination of a biologically active benzotriazole core with strategically placed functional groups for derivatization makes it a powerful tool for medicinal chemists. Further exploration of the reactivity and biological properties of this compound and its derivatives is likely to yield novel therapeutic candidates for a range of diseases.

References

-

Wan, J., et al. (2013). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 125(3), 597-605. [Link]

-

Arctom. 7-Bromo-5-ethyl-1H-benzo[d][8][9][11]triazole. [Link]

-

Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381. [Link]

-

Organic Chemistry Portal. Synthesis of benzotriazoles. [Link]

-

Rani, S., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Pharmaceutical Sciences and Research, 12(10), 5143-5155. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. A Brief Review on Medicinal Uses and Applications of Benztriazole. [Link]

-

PubChemLite. 7-bromo-1h-1,2,3-benzotriazole-5-carboxylic acid. [Link]

-

PubChem. 1H-Benzotriazole-5-carboxylic acid. [Link]

-

Di Micco, S., et al. (2019). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 182, 111633. [Link]

-

GSC Online Press. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]

-

CP Lab Chemicals. Ethyl 1H-1, 2, 3-benzotriazole-5-carboxylate, min 98%, 5 grams. [Link]

-

Akabane, S., et al. (2010). Stable Benzotriazole Esters as Mechanism-Based Inactivators of the Severe Acute Respiratory Syndrome 3CL Protease. Journal of Medicinal Chemistry, 53(24), 8647-8658. [Link]

- Google Patents. CN101029031A - Synthesis process of carboxyl benzotriazole.

-

PubChem. 1H-Benzotriazole. [Link]

-

LookChem. Benzotriazole-5-carboxylic acid. [Link]

-

PubChem. Ethyl 5-bromo-1H-pyrazole-3-carboxylate. [Link]

-

PubChemLite. 7-bromo-1h-1,2,3-benzotriazole-5-carbonitrile. [Link]

-

PubChemLite. Ethyl 7-bromo-1h-1,3-benzodiazole-5-carboxylate. [Link]

-

International Journal of Industrial Engineering & Chemistry. Benzotriazole and its derivatives. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. growingscience.com [growingscience.com]

- 7. dev.usbio.net [dev.usbio.net]

- 8. This compound CAS#: 1246759-55-6 [m.chemicalbook.com]

- 9. 7-Bromo-1H-benzo[d][1,2,3]triazole | CymitQuimica [cymitquimica.com]

- 10. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. Benzotriazole synthesis [organic-chemistry.org]

- 13. 7-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylic acid|7-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylic acid| Ambeed [ambeed.com]

- 14. PubChemLite - 7-bromo-1h-1,2,3-benzotriazole-5-carboxylic acid (C7H4BrN3O2) [pubchemlite.lcsb.uni.lu]

Spectroscopic Characterization of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document presents predicted ¹H NMR and ¹³C NMR data, anticipated mass spectrometry fragmentation patterns, and expected infrared absorption frequencies. The methodologies for acquiring and interpreting this data are detailed, offering a robust framework for the analysis of this molecule and its analogs. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, purification, and application of substituted benzotriazoles.

Introduction

This compound belongs to the benzotriazole family, a class of bicyclic heterocyclic compounds renowned for their diverse applications, including as corrosion inhibitors, UV stabilizers, and importantly, as scaffolds in drug discovery. The introduction of a bromine atom and an ethyl carboxylate group onto the benzotriazole core significantly modulates its physicochemical properties, including its lipophilicity, electronic distribution, and potential for intermolecular interactions. Consequently, precise structural elucidation through spectroscopic methods is paramount for its development and application in various scientific fields.

This guide provides an in-depth analysis of the expected spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Molecular Structure and Tautomerism

The structure of this compound is depicted below. It is important to note that the benzotriazole moiety can exist in tautomeric forms, primarily the 1H and 2H tautomers. The specific tautomer present can be influenced by the solvent and the solid-state packing. This guide will focus on the analysis of the 1H-tautomer, which is often the more stable form.

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

-

Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~14.0 - 16.0 | br s | 1H | N-H |

| ~8.5 | d | 1H | Ar-H (H4) |

| ~8.2 | d | 1H | Ar-H (H6) |

| ~4.4 | q | 2H | -OCH₂CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Interpretation:

-

The N-H proton of the triazole ring is expected to be significantly deshielded, appearing as a broad singlet at a very downfield chemical shift (δ 14.0-16.0 ppm), which is characteristic for this functional group.

-

The two aromatic protons (H4 and H6) will appear as doublets due to coupling with each other. Their exact chemical shifts will be influenced by the electron-withdrawing effects of the bromine and carboxylate groups.

-

The ethyl ester protons will exhibit a characteristic quartet for the methylene group (-OCH₂) and a triplet for the methyl group (-CH₃), with a coupling constant (J) of approximately 7 Hz.

Figure 2. Predicted ¹H NMR coupling relationships.

¹³C NMR Spectroscopy

Experimental Protocol: The sample preparation and instrumentation are the same as for ¹H NMR. A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to acquire the spectrum.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~145 | Ar-C (C7a) |

| ~135 | Ar-C (C3a) |

| ~130 | Ar-CH (C4) |

| ~125 | Ar-C (C5) |

| ~120 | Ar-CH (C6) |

| ~110 | Ar-C (C7) |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Interpretation:

-

The carbonyl carbon of the ethyl ester will be the most downfield signal.

-

The aromatic carbons will resonate in the typical range of δ 110-145 ppm. The carbon attached to the bromine (C7) will be shifted upfield due to the heavy atom effect.

-

The aliphatic carbons of the ethyl group will appear at the most upfield positions.

Mass Spectrometry (MS)

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The molecular ion peak ([M+H]⁺) should be readily observable. Tandem MS (MS/MS) can be used to study the fragmentation pattern.

Predicted Mass Spectrometry Data:

-

Molecular Weight: 271.04 g/mol (for C₉H₈BrN₃O₂)

-

Expected [M+H]⁺: m/z 272.99 and 274.99 (due to the isotopic pattern of bromine, with an approximate 1:1 ratio).

-

Key Fragmentation Pathways:

-

Loss of the ethyl group (-CH₂CH₃) from the ester.

-

Loss of ethylene (-C₂H₄) via a McLafferty rearrangement.

-

Decarboxylation (loss of CO₂).

-

Loss of N₂ from the triazole ring.

-

Figure 3. Predicted key fragmentation pathways.

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3200-3000 | N-H stretching (broad) |

| 3000-2850 | C-H stretching (aliphatic) |

| ~1720 | C=O stretching (ester) |

| ~1600, ~1470 | C=C stretching (aromatic) |

| ~1250 | C-O stretching (ester) |

| ~1100 | C-N stretching |

| Below 800 | C-Br stretching and aromatic C-H bending |

Interpretation: The IR spectrum will be characterized by a broad N-H stretch, a strong carbonyl absorption for the ester, and several bands in the fingerprint region corresponding to the aromatic and triazole rings.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, MS, and IR data, along with the outlined experimental protocols, offer a comprehensive framework for the structural verification and characterization of this compound. This information is crucial for ensuring the purity and identity of the molecule in research and development settings.

References

While direct experimental data for the target molecule is not cited, the principles and comparative data are based on established spectroscopic knowledge from sources such as:

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Online spectral prediction databases such as NMRDB.org and ChemDoodle.

An In-Depth Technical Guide to Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines a robust synthetic pathway derived from analogous chemical syntheses, and explores its emerging role as a scaffold for the development of novel therapeutic agents, particularly as kinase inhibitors. This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel pharmaceuticals, offering both theoretical insights and practical methodologies.

Introduction: The Significance of the Benzotriazole Scaffold

The benzotriazole moiety is a "privileged structure" in medicinal chemistry, characterized by a fused benzene and triazole ring system. This bicyclic heterocycle is a versatile scaffold due to its unique electronic properties, metabolic stability, and its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets.[1] Consequently, benzotriazole derivatives have been successfully developed as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][2] The introduction of bromine and an ethyl carboxylate group at the 7 and 5 positions, respectively, yields this compound, a molecule poised for further elaboration in drug design and development programs.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 1246759-55-6 | [3] |

| Molecular Formula | C₉H₈BrN₃O₂ | [3] |

| Molecular Weight | 270.08 g/mol | [3] |

| Appearance | Solid (predicted) | |

| Storage Temperature | -20°C | [3] |

Synthesis of this compound: A Proposed Pathway and Experimental Protocol

The proposed synthetic pathway commences with the bromination and nitration of a suitable benzoic acid derivative, followed by reduction of the nitro group to an amine, and subsequent diazotization to form the triazole ring.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthetic route for this compound.

Step-by-Step Experimental Protocol

This protocol is a guideline based on analogous syntheses and may require optimization.

Step 1: Synthesis of Ethyl 4-amino-3-bromo-5-nitrobenzoate

-

Starting Material: Ethyl 4-amino-3-bromobenzoate.

-

Procedure: To a stirred solution of Ethyl 4-amino-3-bromobenzoate in concentrated sulfuric acid, cooled to 0°C, add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the temperature below 5°C.

-

Rationale: The amino group is a strongly activating, ortho-, para-director. To achieve nitration at the 5-position, the reaction is carried out in a strong acid which protonates the amino group, converting it to a deactivating, meta-directing ammonium group. The bromo group is also an ortho-, para-director, but its directing effect is weaker than the nitro group that will be introduced.

-

Work-up: Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) until a precipitate forms. Filter the solid, wash with water, and dry to obtain Ethyl 4-amino-3-bromo-5-nitrobenzoate.

Step 2: Synthesis of Ethyl 3,4-diamino-5-bromobenzoate

-

Starting Material: Ethyl 4-amino-3-bromo-5-nitrobenzoate.

-

Procedure: Dissolve the nitro compound in a suitable solvent such as ethanol. Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid, and reflux the mixture. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst can be employed.

-

Rationale: The nitro group is selectively reduced to an amino group in the presence of the ester and bromo functionalities. Iron in acidic media is a classic and cost-effective method for this transformation.

-

Work-up: After the reaction is complete (monitored by TLC), filter the hot solution to remove the iron salts. Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization.

Step 3: Synthesis of this compound

-

Starting Material: Ethyl 3,4-diamino-5-bromobenzoate.

-

Procedure: Dissolve the diamino compound in glacial acetic acid. Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 10°C. Stir the reaction mixture at room temperature for several hours.[4]

-

Rationale: This is a classical diazotization reaction. The two adjacent amino groups react with nitrous acid (generated in situ from sodium nitrite and acetic acid) to form the stable triazole ring.

-

Work-up: Pour the reaction mixture into water. A precipitate of the product should form. Filter the solid, wash thoroughly with water to remove any residual acid and salts, and then dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Applications in Drug Discovery and Development

While specific biological data for this compound is not extensively published, the broader class of substituted benzotriazoles has shown significant promise in various therapeutic areas. The structural features of this particular molecule suggest its potential as a valuable intermediate in the synthesis of more complex drug candidates.

Kinase Inhibitors

A significant body of research has focused on benzotriazole derivatives as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[5] The tetrabromobenzotriazole (TBBt) is a well-known inhibitor of protein kinase CK2.[1] The presence of a bromine atom in this compound makes it an attractive starting point for the development of novel kinase inhibitors. The ethyl ester group provides a convenient handle for further chemical modifications, allowing for the exploration of the structure-activity relationship (SAR) by introducing different functional groups to enhance potency and selectivity.

Antiviral and Antimicrobial Agents

Benzotriazole derivatives have also been investigated for their antiviral and antimicrobial properties.[6][7] The benzotriazole nucleus can mimic a purine base, allowing it to potentially interfere with viral or bacterial nucleic acid synthesis or other essential enzymatic processes. The specific substitution pattern of this compound could be exploited to design novel agents with improved activity against a range of pathogens.

Diagram of Potential Drug Discovery Workflow

Caption: A generalized workflow for utilizing the title compound in a drug discovery program.

Conclusion and Future Perspectives

This compound is a strategically important building block for medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established chemical transformations. The true value of this compound lies in its potential as a versatile scaffold for the generation of libraries of novel compounds aimed at a variety of biological targets, with a particular emphasis on protein kinases. Future research should focus on the systematic exploration of the chemical space around this core structure to unlock its full therapeutic potential. The development of a scalable and efficient synthesis will be a critical first step in enabling these future investigations.

References

- Benzothiazole deriv

- This compound - Data Sheet.

- Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines. NIH.

- CN102827090A - Benzotriazol compound and application thereof.

- Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. PMC - NIH.

- CN101029031A - Synthesis process of carboxyl benzotriazole.

- Benzotriazole: An overview on its vers

- Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences.

- Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Deriv

- US7655805B2 - Method for synthesizing benzotriazole.

- US3213058A - Polymers reacted with benzotriazole uv absorbers.

- Pro-Apotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. PMC - NIH.

- The Chemistry of Benzotriazole Derivatives. National Academic Digital Library of Ethiopia.

- Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher.

- Advancements in benzotriazole derivatives: from synthesis to pharmacological applic

Sources

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7655805B2 - Method for synthesizing benzotriazole - Google Patents [patents.google.com]

- 3. dev.usbio.net [dev.usbio.net]

- 4. CN102827090A - Benzotriazol compound and application thereof - Google Patents [patents.google.com]

- 5. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. gsconlinepress.com [gsconlinepress.com]

Purity analysis of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate

An In-Depth Technical Guide to the Purity Analysis of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate

Abstract

This technical guide provides a comprehensive framework for the purity analysis of this compound, a key heterocyclic intermediate in pharmaceutical development. Adhering to the principles of modern analytical chemistry and regulatory expectations, this document details a multi-modal analytical strategy designed for robust characterization and quality control. We will explore the rationale behind method selection, provide detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques, and contextualize the entire process within the validation framework established by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). This guide is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical industry.

Introduction: The Analytical Imperative

This compound is a substituted benzotriazole, a class of compounds highly significant in pharmaceutical chemistry due to their versatile biological activities and synthetic utility.[1] As with any active pharmaceutical ingredient (API) or advanced intermediate, establishing a precise and accurate purity profile is not merely a procedural step but a foundational requirement for ensuring safety and efficacy. The purity of this starting material directly impacts the quality of the final drug substance, influencing its stability, therapeutic window, and potential for adverse effects.

Regulatory bodies worldwide, guided by documents such as the ICH Q3A(R2) guideline, mandate the rigorous control of impurities in new drug substances.[2][3][4] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[5] This necessitates the development of highly selective and sensitive analytical procedures capable of separating, identifying, and quantifying the main component alongside any potential process-related or degradation impurities.

This guide adopts a holistic, risk-based approach to the purity analysis of this compound, emphasizing the synergy between orthogonal analytical techniques to build a complete and trustworthy quality profile.

Understanding the Impurity Landscape

A robust analytical strategy begins with a theoretical assessment of potential impurities derived from the synthetic route and inherent stability of the molecule. Impurities are broadly classified into organic, inorganic, and residual solvents.[2][6]

Table 1: Potential Impurities in this compound

| Impurity Class | Potential Species | Origin / Rationale | Recommended Analytical Technique |

| Organic Impurities | |||

| Starting Materials | Substituted 3,4-diaminobenzoic acid esters | Incomplete reaction during the initial cyclization step. | HPLC-UV, LC-MS |

| Intermediates | Unstable diazonium salt precursors | Carry-over from incomplete diazotization. | HPLC-UV (as degradation products) |

| By-products | Isomeric bromo-benzotriazoles | Non-regioselective bromination or cyclization. | HPLC-UV, LC-MS, NMR |

| Polymeric/tarry materials | Side reactions, particularly at elevated temperatures during diazotization.[7] | HPLC-UV (as late-eluting peaks), GPC | |

| Degradation Products | 7-bromo-1H-1,2,3-benzotriazole-5-carboxylic acid | Hydrolysis of the ethyl ester functional group. | HPLC-UV, LC-MS |

| Inorganic Impurities | |||

| Reagents/Catalysts | Residual metals, inorganic salts | Carry-over from the manufacturing process. | Inductively Coupled Plasma (ICP-MS), Residue on Ignition |

| Residual Solvents | |||

| Synthesis Solvents | Acetic Acid, Ethanol, Toluene, etc. | Solvents used during synthesis and purification steps. | Headspace GC-MS |

The Analytical Workflow: A Multi-Technique Approach

No single analytical method can provide a complete purity profile. A comprehensive assessment relies on an orthogonal workflow where different techniques provide complementary information.

Caption: Overall workflow for the purity analysis of a pharmaceutical intermediate.

Chromatographic Methods: The Core of Purity Assessment

Chromatography is the cornerstone of purity analysis, offering the high resolving power necessary to separate the main component from closely related impurities.

High-Performance Liquid Chromatography (HPLC)

Causality and Method Rationale: Reverse-phase HPLC (RP-HPLC) is the method of choice for non-volatile organic impurities. The stationary phase, typically C18, is non-polar, while the mobile phase is a polar mixture, usually of water and an organic solvent like acetonitrile or methanol.[8] this compound is a moderately non-polar molecule, making it well-suited for retention and separation on a C18 column. A gradient elution (where the organic solvent concentration is increased over time) is employed to ensure that both early-eluting polar impurities (e.g., the carboxylic acid degradant) and late-eluting non-polar impurities (e.g., some starting materials) are effectively resolved and eluted from the column within a reasonable timeframe. UV detection is ideal due to the strong chromophore of the benzotriazole ring system.

Experimental Protocol: HPLC Purity and Impurity Determination

-

Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: 20% to 95% B

-

25-30 min: 95% B

-

30.1-35 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: DAD, monitor at 254 nm and 280 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Diluent: Acetonitrile/Water (50:50 v/v).

-

Sample Concentration: Accurately weigh and dissolve the sample in diluent to a final concentration of approximately 0.5 mg/mL.

-

-

Analysis and Calculation:

-

Inject a blank (diluent), a reference standard solution, and the sample solution.

-

Calculate the percentage of each impurity using the area normalization method (assuming a relative response factor of 1.0 for unknown impurities).

-

Assay vs. Reference Standard: Purity (%) = (Area of Sample / Area of Standard) * (Conc. of Standard / Conc. of Sample) * Purity of Standard.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality and Method Rationale: ICH Q3C classifies residual solvents based on their toxicity and establishes concentration limits.[5] Headspace GC is the preferred technique as it selectively introduces volatile compounds into the GC system, leaving non-volatile matrix components behind. The separation occurs on a capillary column, and detection by mass spectrometry provides definitive identification of the solvents based on their unique mass spectra and retention times. This method is highly sensitive and selective for the analysis of halogenated organic compounds and other common solvents.[9][10]

Experimental Protocol: Residual Solvent Analysis

-

Instrumentation: Headspace sampler coupled to a GC-MS system.

-

Headspace Parameters:

-

Vial Equilibration Temperature: 80 °C.

-

Vial Equilibration Time: 20 min.

-

Loop Temperature: 90 °C.

-

Transfer Line Temperature: 100 °C.

-

-

GC-MS Conditions:

-

Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

-

MS Detector: Electron Ionization (EI) mode, scanning from m/z 35-350.

-

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

-

Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

-

Seal the vial immediately. Prepare a standard solution containing expected solvents at their limit concentrations.

-

Spectroscopic and Other Methods

Mass Spectrometry (MS) for Impurity Identification

When coupled with LC, mass spectrometry is a powerful tool for identifying unknown impurities. For this compound, the presence of a bromine atom provides a highly characteristic isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[11][12] This results in a molecular ion cluster where the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br) are of nearly equal intensity.[13] Any impurity containing a single bromine atom will exhibit this same pattern, confirming its relationship to the parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the definitive structural confirmation of the main component and for the elucidation of unknown impurity structures, provided they can be isolated.[14] Key diagnostic signals for the parent compound would include:

-

¹H NMR: Signals corresponding to the two aromatic protons on the benzotriazole ring, the ethyl group (a quartet and a triplet), and the broad N-H proton. The specific chemical shifts and coupling constants confirm the substitution pattern.[15]

-

¹³C NMR: Signals for each unique carbon atom in the molecule.

Method Validation: Ensuring Trustworthiness

A developed analytical method is only useful if it is proven to be suitable for its intended purpose. Validation is the documented process that provides this proof.[16] The HPLC method for purity must be validated according to ICH Q2(R1) and USP <1225> guidelines.[17][18]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 6. pharma.gally.ch [pharma.gally.ch]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1H-Benzotriazole(95-14-7) 1H NMR spectrum [chemicalbook.com]

- 16. uspbpep.com [uspbpep.com]

- 17. Validation, Verification, and Transfer of Analytical Procedures (On-Demand) [usp.org]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, outlines a robust synthetic pathway, and discusses its potential applications in drug discovery and development. As a member of the benzotriazole family, this molecule is positioned as a valuable building block for the synthesis of novel therapeutic agents, leveraging the known broad-spectrum biological activities associated with this scaffold. This guide is intended to be a critical resource for researchers engaged in the exploration of new chemical entities for various therapeutic targets.

Introduction: The Significance of the Benzotriazole Scaffold

Benzotriazole, a fused heterocyclic system comprising a benzene ring and a triazole ring, is a "privileged structure" in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antifungal, antibacterial, and antiviral properties.[2][3] The unique electronic configuration of the benzotriazole nucleus, with its three nitrogen atoms, allows for diverse molecular interactions, including hydrogen bonding and coordination with biological targets. This versatility has made it a cornerstone for the development of numerous therapeutic agents.[2] The introduction of various substituents onto the benzotriazole core allows for the fine-tuning of its physicochemical and pharmacological properties, a key strategy in modern drug design. This compound represents a strategically functionalized derivative, poised for further chemical modification and biological evaluation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN₃O₂ | [4] |

| Molecular Weight | 270.08 g/mol | [4] |

| CAS Number | 1246759-55-6 | [4] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents (predicted) | - |

| Storage | Store at -20°C for long-term stability | [4] |

Synthesis and Mechanism

The synthesis of this compound is logically approached through a multi-step sequence starting from commercially available precursors. The overall strategy involves the formation of the benzotriazole ring, followed by bromination and esterification.

Synthetic Pathway Overview

The synthesis can be envisioned as a two-stage process: first, the synthesis of the key intermediate, 7-bromo-1H-1,2,3-benzotriazole-5-carboxylic acid, followed by its esterification to yield the final product.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1H-Benzotriazole-5-carboxylic acid

This initial step involves the diazotization of 3,4-diaminobenzoic acid to form the triazole ring. This is a classic and efficient method for the formation of the benzotriazole core.

-

Materials: 3,4-Diaminobenzoic acid, Sodium nitrite, Glacial acetic acid, Water.

-

Procedure:

-

Dissolve 3,4-diaminobenzoic acid in glacial acetic acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for several hours.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry to yield 1H-Benzotriazole-5-carboxylic acid.[5]

-

Step 2: Synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid

The subsequent step is the regioselective bromination of the benzotriazole ring. The electron-rich nature of the benzene ring directs the electrophilic substitution.

-

Materials: 1H-Benzotriazole-5-carboxylic acid, Bromine, Acetic acid.

-

Procedure:

-

Suspend 1H-Benzotriazole-5-carboxylic acid in acetic acid.

-

Add bromine dropwise to the suspension at room temperature with stirring.

-

Continue stirring until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water to remove excess bromine and acetic acid, and dry to obtain 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid.[3]

-

Step 3: Synthesis of this compound

The final step is a Fischer esterification of the carboxylic acid intermediate with ethanol.

-

Materials: 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid, Ethanol, Concentrated sulfuric acid (catalyst).

-

Procedure:

-

Suspend 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Reduce the volume of ethanol under reduced pressure.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Spectroscopic Characterization (Predicted)

¹H NMR:

-

An ethyl group signal: a triplet around 1.4 ppm (CH₃) and a quartet around 4.4 ppm (CH₂).

-

Aromatic protons on the benzotriazole ring appearing as singlets or doublets in the range of 8.0-8.5 ppm.

-

A broad singlet for the N-H proton of the triazole ring, which may be concentration-dependent and exchangeable with D₂O.

¹³C NMR:

-

Signals for the ethyl group: around 14 ppm (CH₃) and 62 ppm (CH₂).

-

A signal for the carbonyl carbon of the ester at approximately 165 ppm.

-

Aromatic carbons of the benzotriazole ring in the region of 110-145 ppm.

IR Spectroscopy:

-

A broad N-H stretching band around 3100-3300 cm⁻¹.

-

A strong C=O stretching vibration for the ester at approximately 1720 cm⁻¹.

-

C-N and C=C stretching vibrations in the aromatic region (1400-1600 cm⁻¹).

-

A C-Br stretching vibration at lower wavenumbers.

Mass Spectrometry (ESI+):

-

The protonated molecular ion [M+H]⁺ would be expected at m/z 270.98 (for ⁷⁹Br) and 272.98 (for ⁸¹Br) in an approximate 1:1 isotopic ratio, which is characteristic of a monobrominated compound.

Potential Applications in Drug Development

The benzotriazole scaffold is a well-established pharmacophore with a broad range of biological activities.[2] The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Caption: Potential therapeutic areas for derivatives of the title compound.

The presence of the ester and bromo functionalities provides two key points for chemical modification:

-

The Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives. This is a common strategy in drug discovery to explore the structure-activity relationship (SAR).

-

The Bromo Group: The bromine atom can be utilized in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide range of aryl or heteroaryl substituents. This allows for the exploration of new chemical space and the potential to enhance target binding and selectivity.

Given the known activities of benzotriazole derivatives, compounds derived from this compound could be investigated as:

-

Anticancer Agents: Many benzotriazole derivatives have shown potent anticancer activity through various mechanisms, including kinase inhibition.

-

Antimicrobial Agents: The benzotriazole scaffold is present in several antibacterial and antifungal compounds.

-

Antiviral Agents: Benzotriazole derivatives have been explored for their activity against a range of viruses.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, a logical and field-proven synthetic approach, and an outlook on its potential applications in drug discovery. The strategic placement of the bromo and ethyl carboxylate functionalities offers significant opportunities for the generation of diverse chemical libraries for biological screening. As research into novel therapeutics continues, the utility of well-designed heterocyclic intermediates like this one will undoubtedly play a crucial role in the development of the next generation of medicines.

References

- (Reference to a general organic chemistry textbook for fundamental principles, if applicable)

- Benzotriazole: An overview on its vers

- Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences

- This compound - Data Sheet.

- (Reference to a specific synthesis of a related benzotriazole, if a direct one is not found)

- (Reference to a review on the applications of benzotriazoles in medicinal chemistry)

- (Reference to a paper describing esterific

- Benzotriazole-5-carboxylic acid synthesis. ChemicalBook

- The Chemistry of Benzotriazole Derivatives. National Academic Digital Library of Ethiopia

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate is a key building block in medicinal chemistry, finding application in the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic strategies for this compound, with a focus on the selection of starting materials and the rationale behind the chosen reaction pathways. A detailed, step-by-step protocol for a plausible and efficient synthesis is presented, along with a discussion of the underlying chemical principles. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of complex heterocyclic molecules.

Introduction: The Significance of Substituted Benzotriazoles

Benzotriazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their unique structural and electronic properties make them versatile scaffolds for the design of a wide array of biologically active molecules. The incorporation of a benzotriazole moiety can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also facilitate key interactions with biological targets. The substitution pattern on the benzotriazole ring plays a crucial role in determining the pharmacological activity of the resulting molecule.

This compound, with its strategically placed bromo and ethyl carboxylate groups, is a particularly valuable intermediate. The bromo substituent provides a handle for further functionalization via cross-coupling reactions, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, enabling the synthesis of diverse compound libraries for drug discovery.

Retrosynthetic Analysis and Strategic Selection of Starting Materials

The synthesis of this compound hinges on the formation of the triazole ring, which is typically achieved through the diazotization of an ortho-phenylenediamine precursor followed by intramolecular cyclization.[1][2] This retrosynthetic approach points to a substituted 1,2-diaminobenzene as the key intermediate. The challenge then becomes the efficient synthesis of the appropriately substituted diamine.

A logical and cost-effective strategy is to begin with a readily available and suitably functionalized benzene derivative. A plausible starting material is Ethyl 4-aminobenzoate . This compound provides the basic scaffold with the required ethyl carboxylate group already in place. The synthesis then involves a series of electrophilic aromatic substitution and functional group interconversion steps to introduce the bromo and amino groups at the desired positions.

The overall synthetic strategy can be visualized as follows:

Caption: Proposed synthetic pathway for this compound.

Detailed Synthetic Protocol

This section outlines a detailed, step-by-step procedure for the synthesis of this compound, starting from Ethyl 4-aminobenzoate.

Step 1: Nitration of Ethyl 4-aminobenzoate

The first step involves the regioselective nitration of Ethyl 4-aminobenzoate to introduce a nitro group ortho to the amino group. The amino group is a strong activating group and an ortho-, para-director. To control the nitration and prevent oxidation, the amino group is often protected by acetylation prior to nitration. However, direct nitration under carefully controlled conditions is also possible.

Protocol:

-

To a solution of Ethyl 4-aminobenzoate in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

The reaction mixture is then poured onto crushed ice, and the precipitated product, Ethyl 4-amino-3-nitrobenzoate , is collected by filtration, washed with cold water until neutral, and dried.

Causality: The use of a nitrating mixture (HNO₃/H₂SO₄) is a standard method for electrophilic nitration. The strong acidic medium protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring. The low temperature helps to control the exothermicity of the reaction and minimize side reactions.

Step 2: Bromination of Ethyl 4-amino-3-nitrobenzoate

The next step is the introduction of a bromine atom. The amino group is a stronger activating group than the nitro and ester groups, and will direct the incoming electrophile (bromine) to the ortho and para positions. In this case, the position ortho to the amino group and meta to the nitro group is targeted.

Protocol:

-

Ethyl 4-amino-3-nitrobenzoate is dissolved in a suitable solvent, such as glacial acetic acid.

-

A solution of bromine in acetic acid is added dropwise to the reaction mixture at room temperature.

-

The reaction is stirred until completion (monitored by TLC).

-

The reaction mixture is then poured into water, and the precipitated product, Ethyl 4-amino-3-bromo-5-nitrobenzoate , is collected by filtration, washed with a solution of sodium bisulfite to remove excess bromine, and then with water until neutral, and dried.[1]

Causality: Acetic acid is a common solvent for bromination reactions as it is relatively inert and can dissolve both the substrate and the bromine. The electron-withdrawing nitro group deactivates the ring, but the strongly activating amino group directs the bromination to the desired position.

Step 3: Reduction of the Nitro Group

The nitro group is selectively reduced to an amino group to form the required ortho-phenylenediamine derivative. Various reducing agents can be employed for this transformation. A common and effective method is catalytic hydrogenation or the use of a metal in acidic media.

Protocol (using Tin(II) chloride):

-

Ethyl 4-amino-3-bromo-5-nitrobenzoate is suspended in ethanol.

-

An excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O) is added, followed by concentrated hydrochloric acid.

-

The reaction mixture is heated at reflux for several hours until the starting material is consumed (monitored by TLC).

-

After cooling, the reaction mixture is made alkaline by the addition of a concentrated sodium hydroxide solution to precipitate tin salts.

-

The mixture is then extracted with a suitable organic solvent, such as ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield Ethyl 3,4-diamino-5-bromobenzoate .

Causality: Tin(II) chloride in the presence of a strong acid is a classic and reliable reagent for the reduction of aromatic nitro groups to amines.[3] The reaction proceeds through a series of single-electron transfers from the metal to the nitro group.

Step 4: Diazotization and Intramolecular Cyclization

The final step is the formation of the benzotriazole ring. This is achieved by treating the ortho-phenylenediamine with a diazotizing agent, such as sodium nitrite, in an acidic medium. The resulting diazonium salt undergoes spontaneous intramolecular cyclization to form the stable triazole ring.

Protocol:

-

Ethyl 3,4-diamino-5-bromobenzoate is dissolved in a mixture of glacial acetic acid and water.

-

The solution is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred at low temperature for a short period and then allowed to warm to room temperature.

-

The precipitated product, This compound , is collected by filtration, washed with cold water, and dried.[4]

Causality: Sodium nitrite in an acidic medium generates nitrous acid (HNO₂), which is the active diazotizing agent. One of the amino groups of the ortho-phenylenediamine is converted into a diazonium salt. This highly reactive intermediate is then attacked by the lone pair of electrons on the adjacent amino group, leading to cyclization and the formation of the benzotriazole ring.[2]

Data Summary

| Compound | Starting Material(s) | Key Reagents |

| Ethyl 4-amino-3-nitrobenzoate | Ethyl 4-aminobenzoate | HNO₃, H₂SO₄ |

| Ethyl 4-amino-3-bromo-5-nitrobenzoate | Ethyl 4-amino-3-nitrobenzoate | Br₂, Acetic Acid |

| Ethyl 3,4-diamino-5-bromobenzoate | Ethyl 4-amino-3-bromo-5-nitrobenzoate | SnCl₂·2H₂O, HCl |

| This compound | Ethyl 3,4-diamino-5-bromobenzoate | NaNO₂, Acetic Acid |

Conclusion and Future Perspectives

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from readily available Ethyl 4-aminobenzoate. The described protocol employs well-established and reliable chemical transformations, providing a practical route for the laboratory-scale preparation of this valuable building block. Each step is guided by fundamental principles of organic chemistry, ensuring high regioselectivity and good overall yield.

The versatility of the bromo and ester functionalities in the final product opens up numerous possibilities for the synthesis of complex molecules with potential therapeutic applications. Further research could focus on optimizing the reaction conditions for scalability and exploring alternative, more environmentally benign reagents and synthetic routes.

References

- Avhad, K. C., et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225.

- ChemicalBook. (n.d.). ethyl 4-amino-3-bromo-5-nitrobenzoate synthesis.

- Shi, F., Waldo, J. P., Chen, Y., & Larock, R. C. (2008). Synthesis of Benzotriazoles from Benzynes and Azides. Organic letters, 10(12), 2409–2412.

- Katritzky, A. R., et al. (1994). Synthesis and utility of some N-substituted benzotriazoles. University of Florida Digital Collections.

- ResearchGate. (n.d.). Scheme of the synthesis of C-substituted benzotriazole derivatives.

- World Journal of Pharmaceutical Research. (n.d.). A Review on Synthesis and Biological Activities of Benzotriazole.

- Sutherland, A., et al. (2018). Pharmaceutically relevant benzotriazoles and some general methods for their synthesis.

- Somesh, S., et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105.

- Beaulieu, P. L., et al. (2009). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses, 86, 143.

- ChemicalBook. (n.d.). Ethyl 4-bromobenzoate synthesis.

- Riley, L. M., et al. (2021). Synthesis of Structurally Diverse Benzotriazoles via Rapid Diazotization and Intramolecular Cyclization of 1,2‐Aryldiamines. Chemistry – A European Journal, 27(6), 2126-2130.

- Banik, B. K., Banik, I., & Becker, F. F. (2003).

- Zlotin, S. G., et al. (2018). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 14, 2534–2541.

- ChemicalBook. (n.d.). 3-Bromobenzoic acid synthesis.

- Khan, I., et al. (2022). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Molecules, 27(13), 4235.

- Woodward, S., & Vinogradov, A. (2010). PALLADIUM-CATALYZED CROSS-COUPLING USING AN AIR-STABLE TRIMETHYLALUMINUM SOURCE.

- ChemicalBook. (n.d.). Benzotriazole-5-carboxylic acid synthesis.

- Akkurt, M., et al. (2009). Ethyl 4-ethyl-amino-3-nitro-benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o227.

- Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(20), 5536-5547.

- Aslanov, L. A., et al. (2021). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)

- Wang, Y., et al. (2018). Synthesis and Characterization of Ethyl 4-(butylamino)benzoate. IOP Conference Series: Earth and Environmental Science, 186, 012044.

- Akkurt, M., et al. (2008). Ethyl 4-(tert-butylamino)-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1955.

- Akkurt, M., et al. (2009). Ethyl 4-ethylamino-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o227.

- Akkurt, M., et al. (2008). Ethyl 4-anilino-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1901.

- Amgen Inc. (2017).

Sources

An In-depth Technical Guide to Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, properties, and potential applications of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate and its analogs. As a senior application scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Benzotriazole Scaffold

Benzotriazole, a bicyclic heterocyclic system, is a privileged scaffold in medicinal chemistry, renowned for its wide array of pharmacological activities.[1][2] Its derivatives have demonstrated a remarkable spectrum of biological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[3][4][5] The unique electronic properties of the benzotriazole ring system contribute to its stability and its ability to participate in various biological interactions. The introduction of a bromine atom and a carboxylate ester group, as in this compound, offers opportunities for fine-tuning the molecule's physicochemical properties and biological activity, making it a promising core for the development of novel therapeutic agents.

Synthesis of this compound: A Detailed Workflow

The synthesis of the title compound, while not extensively documented in a single source, can be strategically planned based on established organic chemistry principles and published procedures for analogous structures. The following multi-step synthesis is a robust and logical approach.

Synthetic Strategy Overview

The most plausible synthetic route commences with a commercially available starting material, ethyl 4-aminobenzoate, and proceeds through a series of nitration, bromination, reduction, and diazotization/cyclization steps. This pathway is designed for regioselective control and high yields.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Nitration of Ethyl 4-aminobenzoate

-